molecular formula C23H25N3O2 B6088603 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6088603
M. Wt: 375.5 g/mol
InChI Key: DJVCZDLBYRXQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of enzyme activity through binding to the active site. The compound is believed to interact with the enzyme through hydrogen bonding and hydrophobic interactions, leading to the disruption of the enzyme's catalytic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one are primarily related to its enzyme inhibitory activity. By inhibiting the activity of enzymes involved in the regulation of neurotransmitters, the compound has the potential to modulate neurotransmitter levels in the brain. This can lead to a range of effects, including improved cognitive function, mood regulation, and neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potent inhibitory activity against a range of enzymes, its spirocyclic structure, and its potential applications in medicinal chemistry. However, the limitations of using the compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further investigation of the compound's mechanism of action and potential side effects.
2. Exploration of the compound's potential applications in the treatment of neurological disorders, including Alzheimer's disease and depression.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Investigation of the compound's potential as a lead compound for the development of new enzyme inhibitors.
5. Evaluation of the compound's potential as a tool for studying the regulation of neurotransmitters in the brain.
Conclusion:
In conclusion, 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. Its potent inhibitory activity against a range of enzymes, including those involved in the regulation of neurotransmitters, makes it a promising candidate for the development of new drugs for neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential in other areas of research.

Synthesis Methods

The synthesis of 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-(1-benzofuran-2-ylmethyl)-4-chloromethylpyridine with 1,3-diaminopropane in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters and are implicated in various neurological disorders, including Alzheimer's disease and depression.

properties

IUPAC Name

2-(1-benzofuran-2-ylmethyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-22-23(8-4-11-26(22)15-18-5-3-10-24-14-18)9-12-25(17-23)16-20-13-19-6-1-2-7-21(19)28-20/h1-3,5-7,10,13-14H,4,8-9,11-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVCZDLBYRXQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC4=CC=CC=C4O3)C(=O)N(C1)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

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